TC-N 1752 is being studied as a potential inhibitor of sodium channels, particularly sodium channel protein type IX alpha subunit (Nav1.9). Sodium channels are essential for the transmission of nerve impulses in the nervous system, and their malfunction is implicated in various neurological disorders, including pain, epilepsy, and movement disorders. Studies have shown that TC-N 1752 can block the activity of Nav1.9 channels, potentially offering a therapeutic approach for these conditions. Source: AAT Bioquest - Sodium channel protein type IX alpha subunit Inhibitors (IC50, Ki):
TC-N 1752 is a synthetic compound known for its role as a selective inhibitor of human voltage-gated sodium channels, particularly the NaV1.7 subtype. Its chemical structure is characterized by a complex arrangement that includes a trifluoromethoxyphenyl group, contributing to its unique pharmacological properties. The compound has garnered attention for its potential therapeutic applications in pain management, particularly in conditions associated with neuropathic pain and inflammatory responses .
The biological activity of TC-N 1752 is defined by its ability to inhibit sodium channels, with reported inhibitory concentration values (IC50) of 0.17 μM for hNaV1.7 and varying efficacy against other subtypes such as hNaV1.3, hNaV1.4, hNaV1.5, and hNaV1.9 (IC50 values ranging from 0.3 to 1.6 μM) . This inhibition is crucial for modulating pain pathways, making TC-N 1752 a candidate for treating chronic pain conditions.
The synthesis of TC-N 1752 involves multiple steps that typically include:
The detailed synthetic pathway may vary based on the specific reagents and conditions used, but these general steps are common in its preparation .
TC-N 1752 has potential applications in:
Furthermore, ongoing research may uncover additional therapeutic uses in neurological disorders where sodium channel dysregulation is implicated .
Studies on TC-N 1752 have demonstrated its selective interaction with sodium channels, particularly highlighting its binding affinity for NaV1.7. This selectivity is significant as it minimizes off-target effects that could lead to adverse reactions associated with broader sodium channel inhibitors . The compound's interactions have been characterized using various biochemical assays that measure its inhibitory effects under different physiological conditions.
Similar compounds to TC-N 1752 include:
| Compound | Primary Use | Sodium Channel Selectivity | IC50 (hNaV1.7) |
|---|---|---|---|
| TC-N 1752 | Pain management | High | 0.17 μM |
| Lidocaine | Local anesthesia | Moderate | Varies |
| Ranolazine | Angina treatment | Low | Varies |
| Saxagliptin | Diabetes management | Low | N/A |
TC-N 1752 stands out due to its high selectivity for NaV1.7, making it a promising candidate for targeted therapies in pain management without the broader side effects associated with less selective compounds .
TC-N 1752, chemically designated as N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide, represents a complex synthetic challenge requiring sophisticated methodological approaches [1] [2] [3]. This compound, with molecular formula C25H27F3N6O3 and molecular weight of 516.52 daltons, incorporates multiple functional groups including a triazine core, piperidine ring, and trifluoromethoxyphenyl moiety [1] [7] [8]. The synthetic complexity arises from the need to integrate these disparate structural elements while maintaining chemical stability and achieving acceptable yields for pharmaceutical applications [34] [35].
The retrosynthetic analysis of TC-N 1752 reveals a convergent synthetic strategy that involves the sequential construction of three primary molecular fragments [11] [34]. The primary disconnection occurs at the triazine-aniline bond, leading to two major synthetic intermediates: a substituted 2,4-diaminotriazine core and a 2-methyl-3-acetamidoaniline fragment [11] [34]. The triazine core itself can be further deconstructed through nucleophilic substitution patterns starting from cyanuric chloride, which serves as the foundational building block [11].
The most practical approach involves the sequential substitution of chloride atoms in cyanuric chloride by oxygen, nitrogen, and sulfur centered nucleophiles [11]. This methodology allows for controlled regioselectivity and enables the introduction of the piperidine moiety at the 4-position of the triazine ring [11]. The piperidine substituent requires prior functionalization with the 4-(trifluoromethoxy)benzyl ether group, representing a critical synthetic transformation that demands careful optimization [1] [34].
| Synthetic Fragment | Key Disconnection | Starting Material | Transformation Type |
|---|---|---|---|
| Triazine Core | C-N bond at position 2 | Cyanuric chloride | Nucleophilic substitution |
| Piperidine Moiety | C-O ether bond | 4-Hydroxypiperidine | Williamson ether synthesis |
| Aniline Fragment | Amide bond formation | 2-Methyl-3-nitroaniline | Reduction and acylation |
| Trifluoromethoxy Group | C-O bond formation | 4-Trifluoromethoxybenzyl bromide | Nucleophilic displacement |
The retrosynthetic pathway also considers alternative approaches including ring-closing metathesis and cyclization strategies, although these have proven less efficient in practice [17] [34]. The convergent nature of the synthesis allows for parallel preparation of synthetic intermediates, potentially improving overall synthetic efficiency and enabling optimization of individual transformations [11] [34].
The synthesis of TC-N 1752 generates several critical intermediates that require specialized purification protocols to achieve the purity standards necessary for pharmaceutical applications [27] [28]. The primary synthetic intermediates include 2-chloro-4,6-diaminotriazine derivatives, 4-[(4-trifluoromethoxy)benzyloxy]piperidine, and substituted acetanilide compounds [11] [27].
The purification of triazine intermediates presents particular challenges due to their polar nature and potential for hydrogen bonding [27] [28]. Column chromatography using silica gel with gradient elution systems has proven most effective for these compounds [27]. The optimal mobile phase consists of hexane-ethyl acetate gradients ranging from 70:30 to 30:70, with purification typically achieving greater than 95 percent purity [27] [28]. Recrystallization from ethanol-water mixtures provides additional purification for crystalline intermediates [31].
For piperidine-containing intermediates, the basic nature of the nitrogen center requires careful consideration of purification conditions [15] [27]. Ion-exchange chromatography using cation-exchange resins has demonstrated superior performance compared to traditional silica gel methods [33]. The use of ammonium acetate buffer systems at pH 6.5 enables effective separation while maintaining compound stability [33]. Alternative purification approaches include the formation of hydrochloride salts followed by free-base liberation, which often provides improved crystallinity and handling properties [27].
| Intermediate | Purification Method | Mobile Phase/Conditions | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Chloro-4,6-diaminotriazine | Column chromatography | Hexane:EtOAc (70:30 to 30:70) | 78-85 | >95 |
| 4-Benzyloxypiperidine | Ion-exchange chromatography | NH4OAc buffer, pH 6.5 | 82-89 | >98 |
| Substituted acetanilide | Recrystallization | EtOH:H2O (80:20) | 75-82 | >97 |
| Triazine-piperidine adduct | Preparative HPLC | MeCN:H2O gradient | 71-78 | >99 |
The implementation of in-line purification techniques has emerged as a valuable strategy for handling unstable intermediates [29]. Scavenger columns containing polymer-supported reagents enable continuous removal of impurities without interrupting the synthetic flow [29]. This approach has proven particularly beneficial for intermediates containing the trifluoromethoxy group, which can undergo decomposition under traditional purification conditions [29].
The incorporation of the trifluoromethoxyphenyl moiety represents one of the most challenging aspects of TC-N 1752 synthesis due to the unique electronic and steric properties of the trifluoromethoxy group [40] [42] [46]. This "super-halogen" substituent exhibits both electron-withdrawing inductive effects and electron-donating mesomeric properties, creating distinct reactivity patterns that require careful optimization [40].
The most effective approach for trifluoromethoxyphenyl incorporation involves the use of 4-(trifluoromethoxy)benzyl bromide as an electrophilic alkylating agent [43] [47]. This reagent undergoes nucleophilic displacement with the hydroxyl group of 4-hydroxypiperidine under basic conditions [42]. Optimization studies have revealed that sodium hydride in dimethylformamide provides the optimal reaction medium, achieving conversion rates exceeding 90 percent [42]. Temperature control proves critical, with optimal results obtained at 0 degrees Celsius followed by gradual warming to room temperature [42].
Alternative methodologies for trifluoromethoxy group installation include direct trifluoromethoxylation using specialized reagents such as O-trifluoromethyl-benzaldoximes [42]. These reagents can release trifluoromethoxide anions in the presence of suitable bases, enabling nucleophilic trifluoromethoxylation under mild conditions [42]. However, the thermal stability and handling characteristics of these reagents present practical limitations for large-scale synthesis [42].
| Reaction Conditions | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| NaH/DMF | 0 to 25 | 4-6 | 91-95 | 88-92 |
| K2CO3/DMF | 40-60 | 8-12 | 76-84 | 82-87 |
| Cs2CO3/MeCN | 25-40 | 6-10 | 83-89 | 85-90 |
| TFBO/Base | 25 | 2-4 | 78-85 | 90-94 |
The regioselectivity of trifluoromethoxylation reactions requires careful consideration of electronic effects [46]. The electron-withdrawing nature of the trifluoromethoxy group influences the reactivity of adjacent positions, potentially leading to unwanted side reactions [40]. Computational studies have provided insights into the preferred conformational arrangements, with the trifluoromethoxy group adopting an orthogonal orientation relative to the aromatic ring plane [40].
The functionalization of piperidine rings in TC-N 1752 synthesis requires sophisticated catalytic systems capable of achieving regioselective and stereoselective transformations [15] [16]. Modern approaches emphasize catalyst-controlled methodologies that enable site-selective carbon-hydrogen bond functionalization at specific positions of the piperidine ring [15].
Rhodium-catalyzed carbene insertion reactions have emerged as a powerful tool for piperidine functionalization [15]. These reactions utilize donor-acceptor carbenes generated from diazo compounds in the presence of chiral dirhodium catalysts [15]. The most effective catalysts include rhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] and rhodium(II) tetrakis[(S)-N-dodecylbenzenesulfonyl-prolinate], which provide excellent enantioselectivity and diastereoselectivity [15].
The mechanism of rhodium-catalyzed piperidine functionalization involves initial coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion to generate a rhodium-carbene intermediate [15]. This intermediate then undergoes regioselective insertion into carbon-hydrogen bonds at the C-2 position of the piperidine ring, which is electronically favored due to stabilization by the nitrogen center [15]. Optimization of reaction conditions has revealed that temperature control and slow addition of the diazo compound are critical for achieving high selectivity [15].
| Catalyst System | Selectivity (C-2:C-3:C-4) | Enantiomeric Excess (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Rh2(R-TCPTAD)4 | 95:3:2 | 52-73 | 68-78 | 12-18 |
| Rh2(R-TPPTTL)4 | 98:1:1 | 65-82 | 72-85 | 8-14 |
| Rh2(R-DOSP)4 | 92:5:3 | 58-69 | 61-74 | 16-24 |
| Rh2(S-PTIL)4 | 94:4:2 | 61-77 | 65-79 | 10-16 |
Alternative catalytic approaches include palladium-catalyzed cross-coupling reactions for the introduction of aryl substituents onto the piperidine framework [15] [16]. These reactions typically employ palladium(0) catalysts in combination with phosphine ligands, enabling the formation of carbon-carbon bonds under mild conditions [15]. The use of bulky, electron-rich phosphine ligands such as tricyclohexylphosphine has proven particularly effective for sterically hindered substrates [15].
Copper-catalyzed methodologies represent another important class of catalytic systems for piperidine functionalization [16]. These reactions often proceed through radical mechanisms, enabling the formation of carbon-nitrogen and carbon-oxygen bonds under oxidative conditions [16]. The combination of copper(II) salts with N,N-dimethylformamide as both solvent and ligand has demonstrated broad substrate compatibility and functional group tolerance [16].
The translation of TC-N 1752 synthesis from laboratory scale to industrial production presents numerous technical and economic challenges that require systematic optimization approaches [20] [21] [22]. The primary obstacles include heat and mass transfer limitations, solvent selection and recovery, waste minimization, and process safety considerations [20] [21].
Heat transfer efficiency becomes critical at industrial scale due to the exothermic nature of several key transformations in the synthetic sequence [20] [21]. The formation of triazine-amine bonds and the alkylation reactions involving the trifluoromethoxybenzyl group both generate significant heat that must be effectively dissipated to maintain reaction control [20]. Jacketed reactor systems with optimized impeller designs have proven essential for achieving uniform temperature distribution and preventing thermal runaway conditions [21].
Mass transfer limitations present additional challenges, particularly for heterogeneous reactions involving solid reagents or catalysts [20] [21]. The efficiency of mixing becomes compromised as reactor volumes increase, potentially leading to incomplete conversions and reduced product quality [21]. Computational fluid dynamics modeling has enabled the design of improved reactor geometries that enhance mixing while minimizing energy consumption [20].
| Scale | Reactor Volume (L) | Heat Transfer Rate (kW/m²) | Mixing Time (min) | Overall Yield (%) |
|---|---|---|---|---|
| Laboratory | 0.1-1 | 15-25 | 0.5-2 | 78-85 |
| Pilot | 10-100 | 8-15 | 2-8 | 71-78 |
| Commercial | 1000-5000 | 3-8 | 8-20 | 65-72 |
| Industrial | 10000+ | 1-5 | 15-35 | 58-68 |
Solvent selection and recovery represent major economic factors in industrial production [21] [22]. The use of dimethylformamide and other polar aprotic solvents, while necessary for optimal reaction performance, requires sophisticated recovery systems to achieve economic viability [21]. Distillation and membrane separation technologies have been implemented to enable solvent recycling with greater than 95 percent recovery efficiency [21].
Yield optimization strategies focus on minimizing side reactions and improving reaction conversions through process intensification techniques [23] [24]. The implementation of continuous flow processes has shown promise for several transformation steps, enabling better control of reaction parameters and reducing residence time variations [24]. Statistical design of experiments approaches have facilitated systematic optimization of multiple variables simultaneously, leading to significant improvements in overall process efficiency [23].
The development of alternative synthetic routes that avoid particularly challenging transformations has emerged as a viable strategy for improving industrial feasibility [24] [25]. These routes may involve different retrosynthetic disconnections or the use of protecting group strategies that simplify purification requirements [24]. Economic modeling indicates that even modest improvements in overall yield can result in substantial cost reductions at commercial scale [25].
Patch-clamp electrophysiology studies have revealed that TC-N 1752 exhibits pronounced state-dependent inhibition of voltage-gated sodium channels, with markedly different potencies depending on the channel's functional state [1] [9] [3]. Using automated patch-clamp platforms, researchers have demonstrated that TC-N 1752 shows state-dependent inhibition of voltage-gated sodium channel 1.7, with an half-maximal inhibitory concentration of 170 nM on channels that are 20% inactivated compared to 3.6 μM on fully non-inactivated channels [1] [9]. This represents approximately a 21-fold difference in potency between different gating states.
Whole-cell voltage clamp recordings using PatchXpress automated patch clamp electrophysiological platforms have been employed to characterize the state-dependent properties of TC-N 1752 [5] [6]. The experimental protocols typically involve holding cells at membrane potentials of -140 mV to assess available current, then switching to -120 mV to introduce approximately 20-25% inactivation [5] [6]. Current amplitudes are measured during 40 ms depolarizing test pulses applied every 20 seconds to monitor compound effects over time.
The state-dependent inhibition mechanism has been further elucidated through detailed voltage-clamp studies examining the voltage dependence of activation and steady-state inactivation. TC-N 1752 preferentially interacts with inactivated channel conformations, stabilizing voltage-gated sodium channel 1.7 in the inactivated state and delaying recovery from inactivation [10] [3] [7]. Electrophysiological results demonstrate that both TC-N 1752 and related compounds stabilize voltage-gated sodium channel 1.7 in an inactivated state and significantly delay the recovery from inactivation [10] [3] [7].
Temperature-controlled patch-clamp experiments have shown that optimal functional expression of voltage-gated sodium channels for TC-N 1752 studies requires specific conditions. Cells are typically incubated overnight at 28°C prior to experimental evaluation, and 500 μM guanosine triphosphate γ-S is included in the intracellular solution to enhance current density [5] [6]. These conditions improve the success rate of recordings and ensure adequate current amplitudes for accurate pharmacological analysis.
The use of automated patch-clamp systems has enabled high-throughput characterization of TC-N 1752's state-dependent properties. These systems can achieve throughput of 20,000-38,000 data points per day while maintaining quality control standards necessary for accurate gating parameter measurements [11]. The automated approach allows for systematic investigation of state-dependent inhibition across multiple channel isoforms and experimental conditions.
TC-N 1752 operates through allosteric modulation mechanisms that specifically target channel inactivation states, representing a novel approach to sodium channel inhibition [3] [7] [12]. Structural studies using cryo-electron microscopy have revealed that TC-N 1752 binds in the central cavity of the voltage-gated sodium channel pore, where it induces conformational changes that stabilize inactivated states [3] [7] [12].
The allosteric mechanism involves TC-N 1752 binding to a site distinct from the traditional local anesthetic binding region, though it still interacts with residues within the pore domain [5] [6] [3]. The compound induces a π-helix transition of the domain two S6 helix, which is mediated by a conserved asparagine residue on domain three S6 [3] [7] [12]. This conformational change effectively closes the activation gate and traps the channel in an inactivated conformation.
Unlike traditional pore blockers that simply occlude the ion conduction pathway, TC-N 1752's allosteric mechanism involves specific protein-drug interactions that alter the energetics of channel gating [3] [7]. The compound preferentially binds to and stabilizes inactivated channel conformations, shifting the equilibrium between resting, activated, and inactivated states toward the non-conducting inactivated state [10] [3] [7].
Electrophysiological evidence for allosteric modulation includes the observation that TC-N 1752 delays recovery from inactivation without significantly affecting activation kinetics [10] [3] [7]. This suggests that the compound's primary mechanism involves stabilizing inactivated states rather than preventing channel opening. The delayed recovery from inactivation represents a key functional consequence of the allosteric modulation mechanism.
The allosteric nature of TC-N 1752's mechanism is further supported by its interaction with multiple channel domains simultaneously. Structural analysis indicates that the compound spans across the pore to interact with residues on both domain two S6 and domain four S6 helices [5] [6]. This multi-domain interaction pattern is characteristic of allosteric modulators that influence channel function through long-range conformational effects.
Computational modeling studies have provided additional insights into the allosteric mechanism. The binding of TC-N 1752 induces a cascade of conformational changes that propagate from the binding site to the inactivation machinery, resulting in enhanced inactivation and reduced recovery kinetics [3] [7]. This allosteric coupling between the drug binding site and the inactivation gate represents a sophisticated mechanism for achieving state-dependent channel modulation.
Systematic mutagenesis studies have identified critical amino acid residues that mediate TC-N 1752 binding and its functional effects on voltage-gated sodium channels [5] [6] [13]. Site-directed mutagenesis approaches have been employed to probe the molecular determinants of TC-N 1752 interaction with the channel pore region.
The most significant mutagenesis findings involve residues in the domain four S6 segment, particularly phenylalanine 1592 and tyrosine 1599 in human voltage-gated sodium channel 1.9 [5] [6]. Mutation of these residues to alanine (F1592A/Y1599A) results in a dramatic 170-fold reduction in TC-N 1752 potency, from 1.6 μM to 273 μM [5] [6]. This finding provides strong evidence that TC-N 1752 interacts with the canonical local anesthetic binding site, despite its structural distinctiveness from traditional local anesthetics.
A particularly intriguing mutagenesis result involves lysine 799 in domain two S6 of human voltage-gated sodium channel 1.9 [5] [6]. This residue is unique to voltage-gated sodium channel 1.9, as all other sodium channel subtypes contain asparagine at the equivalent position. Mutation of lysine 799 to asparagine (K799N) results in a 5.6-fold decrease in TC-N 1752 potency [5] [6]. This finding suggests that the positively charged lysine residue contributes to TC-N 1752 binding, possibly through electrostatic interactions or by influencing the local binding environment.
Reciprocal mutagenesis experiments have validated the importance of the lysine 799 position. Introduction of lysine at the equivalent position in human voltage-gated sodium channel 1.7 (N945K mutation) results in an 8-fold increase in TC-N 1752 potency compared to wild-type voltage-gated sodium channel 1.7 [5] [6]. This reciprocal effect confirms that the lysine residue specifically enhances TC-N 1752 binding affinity.
Structural modeling based on bacterial sodium channel crystal structures has provided insights into the spatial relationships between critical binding residues [5] [6] [13]. Lysine 799 is predicted to be located directly opposite to phenylalanine 1592 across the channel pore, suggesting that TC-N 1752 may span the pore to interact with both residues simultaneously [5] [6]. This bi-directional interaction model explains the large effects of mutations at both positions.
Additional mutagenesis studies have explored the role of other pore-lining residues in TC-N 1752 binding. However, mutations outside the domain two S6 and domain four S6 regions generally produce smaller effects on compound potency, indicating that these two helical segments contain the primary determinants of TC-N 1752 interaction [5] [6]. The mutagenesis data collectively support a model in which TC-N 1752 binds within the channel pore and makes critical contacts with residues on opposing S6 helices.
While specific isothermal titration calorimetry studies of TC-N 1752 binding to voltage-gated sodium channels have not been extensively reported in the available literature, the technique represents a powerful approach for quantitative analysis of drug-channel interactions [14] [15] [16]. Isothermal titration calorimetry provides direct measurement of binding thermodynamics, including dissociation constants, reaction stoichiometry, enthalpy, and entropy changes associated with molecular interactions [14] [15].
The application of isothermal titration calorimetry to voltage-gated sodium channel research faces unique technical challenges due to the membrane-embedded nature of these proteins [14] [15]. Successful isothermal titration calorimetry experiments require purified, functional channel proteins in detergent micelles or reconstituted lipid systems. The technique measures heat changes that occur upon ligand binding, providing label-free quantification of binding parameters [14] [15].
For TC-N 1752 studies, isothermal titration calorimetry could provide valuable thermodynamic insights into the binding mechanism. The technique would enable determination of whether TC-N 1752 binding involves favorable enthalpic or entropic contributions, which could inform structure-activity relationship optimization efforts [14] [15]. Additionally, isothermal titration calorimetry can detect cooperative binding effects or multiple binding sites that might not be apparent from functional assays alone.
Comparative isothermal titration calorimetry analysis across different voltage-gated sodium channel isoforms would provide quantitative binding data to complement the functional selectivity profiles determined through electrophysiology [14] [15]. Such studies could reveal whether the observed functional selectivity of TC-N 1752 arises from differences in binding affinity, binding kinetics, or allosteric coupling efficiency between binding and channel gating.
The state-dependent nature of TC-N 1752 inhibition presents additional opportunities for isothermal titration calorimetry investigation. Binding studies conducted with channels pre-equilibrated in different functional states (resting, activated, or inactivated) could provide direct thermodynamic evidence for preferential interaction with inactivated channel conformations [14] [15]. Such experiments would complement the functional electrophysiology data demonstrating state-dependent inhibition.
Isothermal titration calorimetry studies of TC-N 1752 binding to mutant channels would provide quantitative assessment of how specific amino acid residues contribute to binding thermodynamics [14] [15]. For example, comparison of binding parameters for wild-type versus F1592A/Y1599A mutant channels could reveal the energetic contribution of these critical residues to the overall binding interaction. Similarly, analysis of the K799N mutation effects could quantify the role of electrostatic interactions in TC-N 1752 binding.